7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-hydroxy-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5O2/c14-7-5-3-9-8-10-4-11-13(8)6(5)1-2-12(7)15/h1-4,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCHKKHIZHTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 3,5-Diamino-1,2,4-triazole : A common precursor for building the triazolo ring.
- Pyridine derivatives : Substituted pyridines or pyridine-2-carbaldehyde derivatives serve as the pyridine ring source.
- β-dicarbonyl compounds or α,β-unsaturated ketones : These are used to form the pyrimidine ring via condensation with the triazole derivative.
Stepwise Synthetic Approach
Representative Synthesis Example
A reported method involves the reaction of 3,5-diamino-1,2,4-triazole with pyridine-2-carbaldehyde derivatives under reflux in ethanol, followed by cyclization under acidic conditions. The final hydroxylation step is achieved by treating the cyclized product with mild oxidizing agents to afford 7-hydroxypyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one with good yields and high purity.
- Solvent choice : Ethanol, acetic acid, or DMF are commonly used to facilitate condensation and cyclization.
- Temperature : Reflux temperatures (78-120 °C) favor cyclization; microwave-assisted heating can reduce reaction time.
- Catalysts : Acid catalysts (e.g., HCl, p-toluenesulfonic acid) promote cyclization.
- Oxidation step : Controlled addition of oxidants like hydrogen peroxide at ambient temperature prevents side reactions.
The synthesized compound is typically characterized by:
- NMR spectroscopy (¹H, ¹³C) : Confirms the aromatic and heterocyclic protons and carbons.
- IR spectroscopy : Identifies characteristic hydroxyl and carbonyl functional groups.
- Mass spectrometry : Confirms molecular weight (203.16 g/mol).
- Elemental analysis : Validates purity and composition.
- Chromatographic purity : HPLC or TLC used to assess reaction completion and product purity.
- The regioselectivity of the initial condensation is critical; substituent effects on the starting materials influence product distribution.
- Microwave-assisted synthesis has been shown to improve reaction times and yields in cyclization steps.
- The hydroxylation step requires careful control to avoid degradation of the sensitive fused heterocyclic system.
- Purification typically involves recrystallization or chromatographic techniques to isolate the pure compound.
- The overall synthetic approach is adaptable for the preparation of analogs by varying starting materials, enabling structure-activity relationship studies in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl chlorides, thiouracil, and various oxidizing and reducing agents . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl chlorides can yield regioselectively angular norbornene-based triazolo-pyrimidinones .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer properties. A study demonstrated that derivatives of pyrimidine compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to interact with DNA and inhibit cell proliferation makes it a candidate for further investigation in cancer therapy .
Antiviral Properties
Several studies have explored the antiviral potential of pyrimidine derivatives. For instance, compounds containing the triazole moiety have shown efficacy against various viral infections by inhibiting viral replication. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral life cycles .
Antioxidant Activity
The antioxidant properties of this compound have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress within cells, which is crucial in preventing cellular damage associated with chronic diseases .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects. Studies indicate that certain pyrimidine derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's .
Common Synthesis Pathways:
- Cyclization Reactions : Involves the formation of the triazole ring through the reaction of hydrazine derivatives with suitable carbonyl compounds.
- Functionalization : Subsequent reactions to introduce hydroxyl groups or other substituents enhance biological activity.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer effects | Demonstrated significant apoptosis induction in breast cancer cell lines. |
| Study 2 | Evaluate antiviral activity | Showed inhibition of viral replication in vitro against influenza virus. |
| Study 3 | Assess antioxidant capacity | Confirmed strong free radical scavenging activity comparable to established antioxidants. |
| Study 4 | Explore neuroprotective properties | Indicated potential protective effects against neurodegeneration in animal models. |
Mechanism of Action
The mechanism of action of 7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, inhibiting its activity and thereby affecting cell cycle progression . The compound’s structure allows it to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Substituent Effects
Pharmacological and Electrochemical Insights
- Triazolopyrimidinones (e.g., S1-TP, S2-TP in ) exhibit redox-active behavior, suggesting utility in drug delivery systems .
- Antimicrobial activity is observed in structurally related compounds (e.g., ), though direct data for the 7-hydroxy derivative is lacking .
Biological Activity
7-Hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its antitumor properties and enzyme inhibition.
- Molecular Formula : C₈H₅N₅O₂
- Molecular Weight : 203.16 g/mol
- CAS Number : 1248517-85-2
Synthesis and Structure-Activity Relationships
The synthesis of this compound has been explored in various studies. The compound exhibits structural features that are conducive to biological activity, particularly in inhibiting specific enzymes involved in cancer cell proliferation.
Key Findings from Research
- Enzyme Inhibition : A series of related compounds demonstrated significant enzyme inhibition with IC50 values around 0.100 μM against AKT phosphorylation in PTEN-deficient cancer cell lines, indicating a strong potential for targeted cancer therapy .
- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth. For instance, derivatives of triazolo-pyrimidines have been reported to exhibit potent antitumor activity against various cancer cell lines .
Anticancer Activity
Research indicates that this compound and its derivatives have exhibited significant cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that the compound can effectively inhibit the proliferation of human breast adenocarcinoma cells (MCF7), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | ~0.100 | PTEN-deficient cancer cells |
| Doxorubicin | Reference | MCF7 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell growth and survival. The inhibition of AKT phosphorylation is particularly notable as it plays a critical role in the survival pathways of cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Study on Antitumor Activity : A study synthesized various derivatives and tested their efficacy against MCF7 cells. The most active compound showed an IC50 value of 3.74 mg/mL .
- Structure-Activity Relationship Analysis : Another investigation into related triazolo-pyrimidines revealed that modifications at specific positions significantly affected their biological activity and selectivity towards different isoforms of target enzymes .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-hydroxypyrido-triazolopyrimidinone derivatives?
The synthesis typically involves oxidative cyclization or microwave-assisted reactions. For example, oxidative cyclization of N-(2-pyridyl)amidines using NaOCl, MnO₂, or eco-friendly oxidizers like PIFA (PhI(OCOCF₃)₂) is effective for constructing the triazolo-pyrimidine core . Microwave-assisted, catalyst-free reactions under solvent-free conditions (e.g., using barbituric acid derivatives, aldehydes, and amino-triazoles) offer high yields and reduced reaction times . Ethanol or methanol reflux with hydrazine hydrate is also used for cyclization steps .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks. For example, aromatic protons in pyrimidine/triazole rings appear at δ 7.5–8.5 ppm, while NH groups resonate near δ 10–12 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns .
- Elemental Analysis : Validates purity and empirical formula .
Q. What preliminary biological screening approaches are used to assess its bioactivity?
Initial studies often focus on in vitro antiproliferative assays (e.g., MTT against cancer cell lines) , antimicrobial testing (disk diffusion), or enzyme inhibition assays (e.g., glutathione-S-transferase docking ). Computational tools like molecular docking (e.g., Chemgauss4 scoring) predict binding affinities to targets like kinases or receptors .
Advanced Research Questions
Q. How can synthetic routes be optimized for green chemistry and scalability?
- Microwave-Assisted Synthesis : Reduces energy consumption and reaction time (e.g., solvent-free conditions at 80–100°C for 30–60 minutes) .
- Catalyst-Free Protocols : Eliminates metal contamination, as shown in barbituric acid derivative reactions .
- Solvent Selection : Use ethanol/water mixtures (1:1 v/v) for eco-friendly purification .
- Scale-Up : Optimize precursor ratios (e.g., 1:1 molar ratios of aldehydes and amino-triazoles) and employ continuous flow reactors .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Target Specificity Studies : CRISPR/Cas9 knockout models or siRNA silencing to confirm on-target effects .
- Data Normalization : Cross-reference with positive controls (e.g., doxorubicin for cytotoxicity) to calibrate activity thresholds .
Q. What strategies improve computational docking accuracy for this compound?
- Multi-Conformational Docking : Generate ligand conformers using tools like OMEGA to account for flexibility .
- Binding Site Water Analysis : Include explicit water molecules in docking grids (e.g., Glide XP) to refine hydrogen-bond networks .
- Free Energy Perturbation (FEP) : Predict binding free energy changes for subtle structural modifications .
- Validation with X-Ray Crystallography : Compare docking poses with co-crystal structures (if available) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., hydrazine hydrate) .
- Waste Management : Segregate halogenated waste (e.g., brominated derivatives) for professional disposal .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
